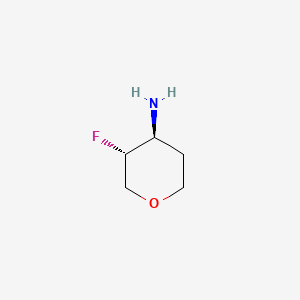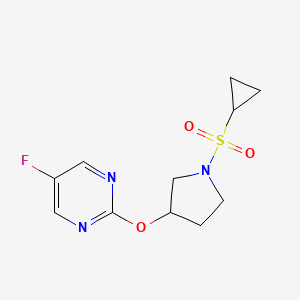![molecular formula C7H22Cl3N5 B2761429 N-{2-[(4-aminobutyl)amino]ethyl}guanidine trihydrochloride CAS No. 2137791-28-5](/img/structure/B2761429.png)
N-{2-[(4-aminobutyl)amino]ethyl}guanidine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of guanidines, which are similar to the compound , often involves the reaction of an amine with an activated guanidine precursor . Guanidines can be synthesized from various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate . Other methods include the use of copper-catalyzed cross-coupling chemistry .Molecular Structure Analysis
The molecular structure of “2-[2-(4-Aminobutylamino)ethyl]guanidine;trihydrochloride” consists of seven carbon atoms, twenty-two hydrogen atoms, three chlorine atoms, and five nitrogen atoms.Chemical Reactions Analysis
Guanidines, which are structurally similar to the compound , have been found to react with various substances. For example, dicyandiamide (DCD) reacted with amino acids to produce biguanides and guanidine pyrazolones . DCD also exhibited reactions with 6-amino caproic acid, thioacetamide, thiourea, o-aminophenol, o-aminothiophenol, and anthranilic acid .Mécanisme D'action
While the specific mechanism of action for “2-[2-(4-Aminobutylamino)ethyl]guanidine;trihydrochloride” is not available, guanidines, in general, have been found to have various biological activities. For example, Pimagedine, a guanidine derivative, functions as an inhibitor of diamine oxidase and nitric oxide synthase .
Safety and Hazards
The safety data sheet for a similar compound, Guanidine hydrochloride, indicates that it may form combustible dust concentrations in air, cause serious eye irritation, skin irritation, and may be harmful if swallowed or inhaled . It is advised to handle the compound with appropriate protective measures .
Propriétés
IUPAC Name |
2-[2-(4-aminobutylamino)ethyl]guanidine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N5.3ClH/c8-3-1-2-4-11-5-6-12-7(9)10;;;/h11H,1-6,8H2,(H4,9,10,12);3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIHTRWLFQKZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCN=C(N)N)CN.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H22Cl3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-cyclopropyl-4-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2761347.png)

![N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2761349.png)
![2-(isopentylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2761351.png)
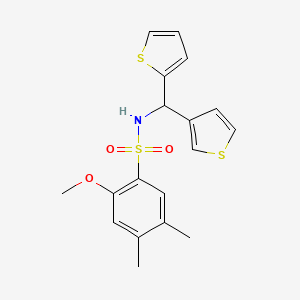
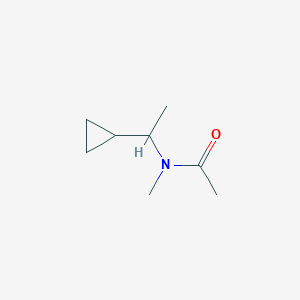
![5-{[(4-methylphenyl)methyl]amino}-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2761354.png)
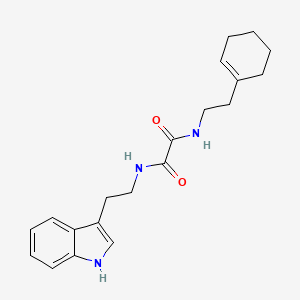
![N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2761357.png)
